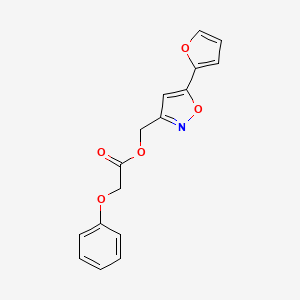

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Furan Derivatives in Drug Discovery

Furan derivatives, as seen in compounds such as 2,5-Bis(hydroxymethyl)furan monoacetate and diacetate, are explored for their cytotoxic activities, showcasing their potential in drug discovery and therapeutic applications. Research indicates that these compounds can exhibit weak cytotoxic activity against brine shrimp larvae, hinting at possible bioactive properties worth investigating further (Fotso et al., 2008).

Catalytic Reduction of Biomass-Derived Compounds

The catalytic reduction of biomass-derived furanic compounds, such as Furfural and 5-hydroxymethylfurfural (HMF), into valuable chemicals is a significant area of research. This process demonstrates the versatility of furanic compounds in producing a variety of products, including alcohols and ethers, which are essential in the biorefinery industry (Nakagawa et al., 2013).

Synthesis and Reactions of Furan Derivatives

Studies on the reactions of furan derivatives with other compounds have led to the synthesis of various potentially bioactive molecules. For example, the Knoevenagel condensations of furan-2-carbaldehyde with compounds containing active methyl or methylene groups have been explored, showing the versatility of furan derivatives in organic synthesis and the potential for creating novel therapeutic agents (Gajdoš et al., 2006).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-Bis(hydroxymethyl)furan with various diacid ethyl esters presents a sustainable approach to producing biobased polyesters. This method highlights the role of furanic compounds in developing environmentally friendly materials with potential applications in various industries, from packaging to biomedical engineering (Jiang et al., 2014).

Antiprotozoal Activity of Furan Derivatives

Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with furan derivatives has shown promising antiprotozoal activity. Such studies underscore the potential of furan and isoxazole derivatives in the development of new treatments for protozoal infections (Ismail et al., 2004).

Direcciones Futuras

The future directions for research on “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and therapeutic applications could be investigated, given the known activities of related compounds .

Propiedades

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c18-16(11-20-13-5-2-1-3-6-13)21-10-12-9-15(22-17-12)14-7-4-8-19-14/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOOYXKZBHKCGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2783707.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2783709.png)

![2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2783713.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2783718.png)

![3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783720.png)

![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole](/img/structure/B2783722.png)